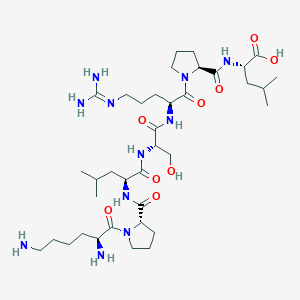![molecular formula C5H3N5O2 B12542284 Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- CAS No. 832127-95-4](/img/structure/B12542284.png)
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a heterocyclic compound that belongs to the class of pyrimidine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of piperazine and potassium carbonate in chloroform at room temperature . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques, would be applicable to the production of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits a broad spectrum of activities, including antitumor, antibacterial, and CNS depressive effects.
Uniqueness
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is unique due to its specific neuroprotective and anti-inflammatory properties, which are not as prominently observed in similar compounds. Its ability to inhibit multiple pathways involved in neurodegeneration and inflammation makes it a promising candidate for therapeutic development .
Eigenschaften
CAS-Nummer |
832127-95-4 |
|---|---|
Molekularformel |
C5H3N5O2 |
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
3-hydroxypyrimido[5,4-d]triazin-4-one |
InChI |
InChI=1S/C5H3N5O2/c11-5-4-3(1-6-2-7-4)8-9-10(5)12/h1-2,12H |
InChI-Schlüssel |
CMYJPUMYBQSOEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)C(=O)N(N=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)


![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
